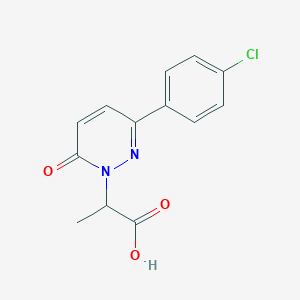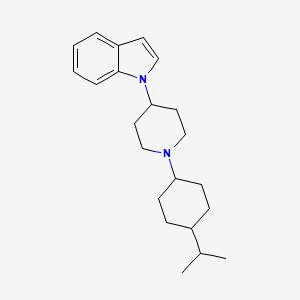
NOP agonist-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NOP agonist-2: is a selective agonist for the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is part of the opioid receptor family, which also includes mu, delta, and kappa opioid receptors. This compound has been studied for its potential therapeutic applications, particularly in pain management, due to its ability to modulate nociceptive and analgesic pathways without the addictive properties associated with traditional opioids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NOP agonist-2 typically involves the construction of a piperidine scaffold, which is a common structural motif in many NOP receptor ligands. The synthetic route may include steps such as:
- Formation of the piperidine ring through cyclization reactions.
- Functionalization of the piperidine ring with various substituents to enhance receptor binding affinity and selectivity.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to ensure consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: NOP agonist-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s activity.
Substitution: Replacement of functional groups with other groups to enhance receptor binding or metabolic stability
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents, nucleophiles, and electrophiles depending on the desired modification
Major Products: The major products formed from these reactions would depend on the specific modifications made to the this compound molecule. These products could include derivatives with enhanced receptor affinity, improved metabolic stability, or altered pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Chemistry: NOP agonist-2 is used as a tool compound in structure-activity relationship (SAR) studies to understand the binding interactions between NOP receptor ligands and their target receptor. This information is valuable for the design of new NOP receptor agonists with improved therapeutic profiles .
Biology: In biological research, this compound is employed to study the physiological and pathological roles of the NOP receptor. This includes investigations into pain modulation, stress response, and addiction mechanisms .
Medicine: this compound has potential therapeutic applications in pain management, particularly for chronic pain conditions. It is being explored as a safer alternative to traditional opioids, with a lower risk of addiction and fewer side effects .
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new analgesic drugs. Its unique pharmacological profile makes it an attractive candidate for further drug development .
Mecanismo De Acción
NOP agonist-2 exerts its effects by binding to the NOP receptor, which is coupled to pertussis toxin-sensitive G proteins (G_i/o). Upon activation, the NOP receptor inhibits adenylate cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. This leads to the opening of inwardly rectifying potassium channels and the closing of N-type calcium channels, resulting in decreased neuronal excitability and neurotransmitter release .
Comparación Con Compuestos Similares
- Ro 64-6198
- Ro 65-6570
- SCH221510
- AT-403
- BU08028
- BU10038
- AT-121
Uniqueness: NOP agonist-2 is unique in its high selectivity for the NOP receptor and its ability to modulate pain pathways without the addictive properties of traditional opioids. This makes it a promising candidate for the development of new analgesics with a safer profile .
Propiedades
Fórmula molecular |
C22H32N2 |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indole |
InChI |
InChI=1S/C22H32N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,11,16-18,20-21H,7-10,12-15H2,1-2H3 |
Clave InChI |
RUVSOGDMGUPNJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)N2CCC(CC2)N3C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


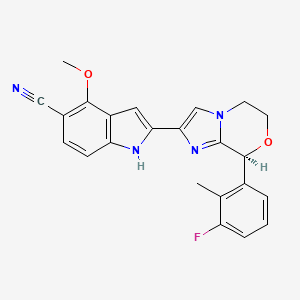

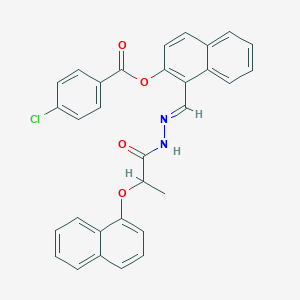
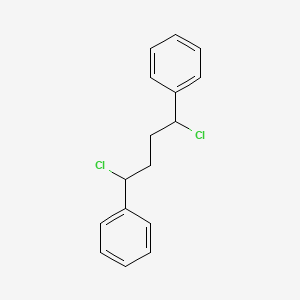
![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)
![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)
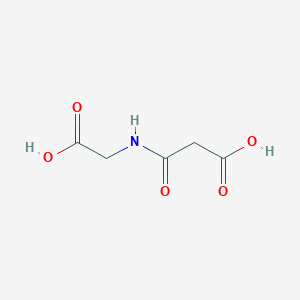
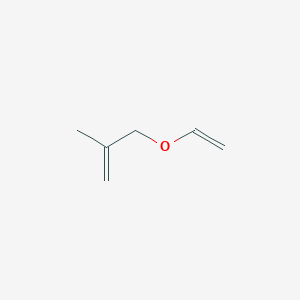
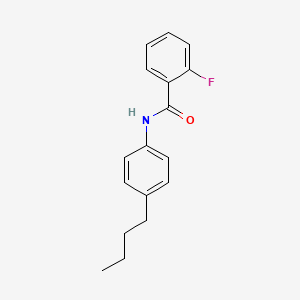

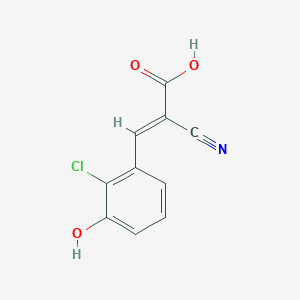
![3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B11937562.png)

